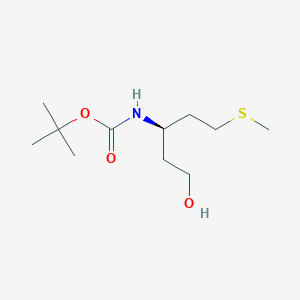
tert-Butyl (R)-(1-hydroxy-5-(methylthio)pentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is a chemical compound with the molecular formula C11H23NO3S It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor containing the 1-hydroxy-5-(methylthio)pentan-3-yl moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate: Lacks the ®-configuration, which can affect its biological activity.
tert-Butyl (1-hydroxy-5-(ethylthio)pentan-3-yl)carbamate: Contains an ethylthio group instead of a methylthio group, leading to different chemical properties.
tert-Butyl (1-hydroxy-5-(methylthio)hexan-3-yl)carbamate: Has a longer carbon chain, which can influence its solubility and reactivity.
Uniqueness
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration can result in different interactions with biological targets compared to its (S)-enantiomer or racemic mixture.
特性
分子式 |
C11H23NO3S |
|---|---|
分子量 |
249.37 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-1-hydroxy-5-methylsulfanylpentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,3)15-10(14)12-9(5-7-13)6-8-16-4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChIキー |
FFGJGALIVJUZHD-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)CCSC |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO)CCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















